Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Drofenine hydrochloride anticholinergic
properties

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Drofenine hydrochloride

CAS No.: 3146-19-8

Cat. No.: S11145784

Primary Mechanism: Anticholinergic Action

Drofenine is classified as a muscarinic acetylcholine receptor (mAChR) antagonist. It acts directly on
smooth muscle, likely by blocking muscarinic receptors, which prevents acetylcholine from binding and

triggering muscle contraction. This leads to muscle relaxation in various organs [1].

As a competitive inhibitor of Butyrylcholinesterase (BChE), drofenine hydrochloride inhibits the BChE
enzyme with a Ki value of 3 pM. This inhibition prevents the breakdown of acetylcholine, but its primary

therapeutic effect comes from direct receptor antagonism rather than cholinesterase inhibition [2] [3] [4].

Secondary Mechanism: TRPV3 lon Channel Agonism

Research has identified drofenine as a selective agonist for the Transient Receptor Potential Vanilloid-3

(TRPV3) ion channel [5] [6]. This activity is distinct from its anticholinergic action.

¢ Mechanism of Activation: Drofenine activates TRPV3 by interacting with a specific residue, H426,
which is also required for activation by the known TRPV3 agonist 2-APB [5].

¢ Selectivity: A key finding is that drofenine exhibits greater selectivity for human TRPV3 compared
to other agonists like 2-APB and carvacrol. It does not activate other related channels like TRPAL,
TRPV1, TRPV2, TRPV4, or TRPMS [5] [6].
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¢ Functional Consequence: TRPV3 activation leads to calcium ion (Caz*) influx. In cells like
keratinocytes, this can trigger cytotoxic effects, and drofenine demonstrated greater potency and
cytotoxicity in human keratinocytes compared to other TRPV3 agonists [5].

The following diagram illustrates these two distinct signaling pathways.
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Drofenine's dual mechanisms: anticholinergic action and TRPV3 channel activation.

Summary of Quantitative Data and Selectivity

The table below summarizes key quantitative data and selectivity profiles for drofenine hydrochloride.
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Property Description Value / Finding Experimental Context
BChE Equilibrium dissociation 3 UM [2] [3] [4] In vitro enzyme assay
Inhibition (Ki)  constant for inhibitor
binding
TRPV3 Activation profile against No activation of Calcium flux assay in HEK-293
Selectivity other TRP channels TRPA1, V1, V2, V4, or cells overexpressing human TRP
M8 [5] [6] channels
TRPV3 Key residue for channel  H426 [5] Site-directed mutagenesis in
Activation activation HEK-293 cells
Site

Experimental Protocols for Key Assays

For researchers aiming to investigate these properties, here are summaries of the key methodologies from the

literature.

Calcium Imaging Assay for TRPV3 Activation

This protocol assesses TRPV3 activity by measuring agonist-induced calcium influx [5].

e Cell Preparation: Use HEK-293 cells stably overexpressing human TRPV3 or other TRP channels.
Plate cells into 96- or 384-well plates coated with 1% gelatin.

¢ Dye Loading: Load cells with a fluorescent calcium indicator (Fluo-4 AM) for 60 minutes at 37°C in
assay buffer.

e Compound Application: Add the test compound (e.g., drofenine) and measure the immediate
change in fluorescence.

e Data Analysis: Quantify the increase in fluorescence as an indicator of calcium influx and TRPV3
activation. Use controls like the antagonist icilin to confirm specificity.

Functional Assessment of Anticholinergic Activity
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The anticholinergic (antimuscarinic) activity can be evaluated using isolated tissue preparations based on

established practices for similar agents [7] [1].

o Tissue Preparation: Set up an isolated smooth muscle strip (e.g., from guinea pig ileum or rat
bladder) in an organ bath containing oxygenated physiological solution.

¢ Contraction Induction: Induce contractions using a muscarinic agonist like acetylcholine or
carbachol.

¢ Inhibition Test: Apply drofenine cumulatively to the tissue bath to construct a concentration-response
curve.

o Data Analysis: Calculate the concentration that produces 50% inhibition of the agonist-induced
contraction (ICso) to determine antagonist potency.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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